molecular formula C10H10N2O2S B14543730 4-Isothiocyanatophenyl dimethylcarbamate CAS No. 62098-01-5

4-Isothiocyanatophenyl dimethylcarbamate

Cat. No.: B14543730
CAS No.: 62098-01-5
M. Wt: 222.27 g/mol
InChI Key: UNGHRODWNSNHOJ-UHFFFAOYSA-N
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Description

4-Isothiocyanatophenyl dimethylcarbamate is an organic compound that belongs to the class of isothiocyanates. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a phenyl ring substituted with an isothiocyanate group and a dimethylcarbamate group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-isothiocyanatophenyl dimethylcarbamate typically involves the reaction of 4-aminophenyl dimethylcarbamate with thiophosgene in a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often involves the use of safer and more efficient methods. One such method is the replacement reaction of phenyl isothiocyanate with corresponding amines in the presence of dimethylbenzene as a solvent. This method offers advantages such as low toxicity, low cost, and high yield .

Chemical Reactions Analysis

Types of Reactions: 4-Isothiocyanatophenyl dimethylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Thiourea derivatives.

    Oxidation Reactions: Sulfonyl derivatives.

    Reduction Reactions: Amines.

Mechanism of Action

The mechanism of action of 4-isothiocyanatophenyl dimethylcarbamate involves its reactivity with nucleophiles, particularly amino groups in proteins and enzymes. The isothiocyanate group forms covalent bonds with amino groups, leading to the formation of thiourea linkages. This interaction can inhibit enzyme activity by modifying the active site or altering the protein structure .

Comparison with Similar Compounds

Uniqueness: 4-Isothiocyanatophenyl dimethylcarbamate is unique due to the presence of both the isothiocyanate and dimethylcarbamate groups, which confer distinct reactivity and versatility. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to its simpler analogs .

Properties

CAS No.

62098-01-5

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

(4-isothiocyanatophenyl) N,N-dimethylcarbamate

InChI

InChI=1S/C10H10N2O2S/c1-12(2)10(13)14-9-5-3-8(4-6-9)11-7-15/h3-6H,1-2H3

InChI Key

UNGHRODWNSNHOJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=CC=C(C=C1)N=C=S

Origin of Product

United States

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